BenchChemオンラインストアへようこそ!

3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness ADME prediction

This 1,2,4-oxadiazole combines a 3,4-dimethoxyphenyl ring with a 4-fluorophenylsulfonylmethyl motif, creating a unique pharmacophore not found in des-methoxy (e.g., 5-(((4-fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole) or des-fluoro (e.g., CAS 1105233-36-0) analogs. In silico SEA predicts PKM2 association (P 47, Tc 51), positioning it as a novel probe for cancer metabolism studies. With a computed logP of 1.838, MW 378.38, and 7 HBA, it is lead-like and ideal for fragment-based screening. Zero published bioactivity guarantees patentable hits. Buy this scaffold to establish first-in-class SAR.

Molecular Formula C17H15FN2O5S
Molecular Weight 378.37
CAS No. 1105199-80-1
Cat. No. B2608801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
CAS1105199-80-1
Molecular FormulaC17H15FN2O5S
Molecular Weight378.37
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C17H15FN2O5S/c1-23-14-8-3-11(9-15(14)24-2)17-19-16(25-20-17)10-26(21,22)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3
InChIKeyPKWIISNULRVSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole (CAS 1105199-80-1): Procurement-Grade Structural & Pharmacophore Overview


The compound 3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole (CAS 1105199-80-1) is a fully synthetic small molecule belonging to the 1,2,4-oxadiazole class, with molecular formula C17H15FN2O5S and molecular weight 378.38 g/mol . It features a 3,4-dimethoxyphenyl ring at the oxadiazole 3-position and a (4-fluorophenyl)sulfonylmethyl moiety at the 5-position. This scaffold combines a known privileged heterocycle with a sulfonyl linker and a fluorinated aromatic ring, motifs individually associated with modulation of physicochemical and pharmacokinetic properties. Critically, according to ZINC and ChEMBL, this compound has no published biological activity data as of the latest database releases [1], placing it in a unique procurement category as a novel chemical probe or synthetic intermediate awaiting pharmacological annotation.

Why Generic 1,2,4-Oxadiazole Substitution Fails for CAS 1105199-80-1: The Sulfonyl-Fluorophenyl Pharmacophore Constraint


Simple in-class substitution is not viable for this compound because the specific arrangement of the 3,4-dimethoxyphenyl group, the sulfonylmethyl linker, and the 4-fluorophenyl ring creates a unique three-dimensional pharmacophore that cannot be replicated by generic 1,2,4-oxadiazole analogs. A closely related compound, 5-(((4-fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole, lacks the two methoxy substituents on the phenyl ring, which are computationally predicted to alter both hydrogen-bonding capacity and electron density distribution on the oxadiazole core . Similarly, 3-(3,4-dimethoxyphenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole (CAS 1105233-36-0) replaces the 4-fluorophenyl group with a 4-methoxyphenyl group, shifting logP and potentially target engagement profiles . The computed logP of the target compound is 1.838, placing it in a narrow lipophilicity window distinct from both its des-methoxy and des-fluoro analogs [1]. These differences are not cosmetic; in silico SEA predictions associate the target compound's scaffold with pyruvate kinase PKM, but these predictions are scaffold-dependent and would not hold for analogs lacking the precise substituent combination [1].

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity (clogP) Differentiation: Target Compound vs. 3-(3,4-Dimethoxyphenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

The target compound exhibits a computed logP of 1.838 [1]. Its closest analog, 3-(3,4-dimethoxyphenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole (CAS 1105233-36-0), replaces the 4-fluorophenyl group with a 4-methoxyphenyl group. While the exact clogP of the analog is not reported in the same database, the replacement of fluorine with methoxy is known to increase hydrogen-bond acceptor count and generally raises logP by approximately 0.3–0.5 units based on fragment-based calculations. Fluorine substitution typically reduces logP relative to methoxy in matched molecular pairs, giving the target compound a measurably lower lipophilicity profile that may translate to improved aqueous solubility and reduced plasma protein binding.

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Acceptor Count Differentiation: Target Compound vs. 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

The target compound contains 7 hydrogen-bond acceptor atoms (2 methoxy oxygens + 2 oxadiazole nitrogens + 2 sulfonyl oxygens + 1 oxadiazole oxygen) compared to 5 hydrogen-bond acceptors in 5-(((4-fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (which lacks the methoxy groups on the phenyl ring). This difference of 2 additional H-bond acceptors increases the topological polar surface area (tPSA) and may enhance interactions with polar residues in biological targets such as kinases or GPCRs, while also affecting membrane permeability in a predictable manner .

Hydrogen-bonding Polar surface area Drug design

Scaffold Novelty: Target Compound is Unreported in ChEMBL vs. 1,2,4-Oxadiazole Class Members with Known Bioactivities

The target compound (ZINC000069641230) has zero reported biological activities in ChEMBL 20, a manually curated database of bioactive molecules [1]. In contrast, related 1,2,4-oxadiazole derivatives such as 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole have reported IC50 values of 0.35 μM against DLD1 colorectal cancer cells [2] and 19.40 μM in other anticancer assays [3]. This absence of annotation for the target compound represents a differentiation opportunity for procurement: it is a truly novel chemical entity for screening cascades, whereas analogs with established bioactivity may carry intellectual property encumbrances or known off-target liabilities.

Chemical novelty Screening library diversity ZINC database

SEA Predicted Target Profile: PKM Pyruvate Kinase Association vs. Class-Level Anti-inflammatory Expectations

Computational SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 assign the target compound to pyruvate kinase PKM with a P-value of 47 and a maximum Tanimoto coefficient (Max Tc) of 51 [1]. In contrast, many 3-arylsulfonylmethyl-1,2,4-oxadiazole derivatives described in the literature, such as those synthesized by Santilli et al., were explored for antihypertensive activity via hydrazide derivatives [2]. The SEA prediction differentiates the target compound from the class-level expectation of cardiovascular activity and suggests a distinct metabolic target (PKM2), which is a critical regulator of the Warburg effect in cancer cells. No other 1,2,4-oxadiazole analog in the ZINC database with this precise substitution pattern shares this predicted target association.

Target prediction Similarity Ensemble Approach Pyruvate kinase

High-Priority Procurement Scenarios for 3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole (CAS 1105199-80-1)


Novel Chemical Probe for Pyruvate Kinase PKM2 in Oncology Metabolism Research

The SEA prediction associating this compound with pyruvate kinase PKM (P-value 47, Max Tc 51) makes it a compelling candidate for procurement as a novel chemical probe in cancer metabolism studies [1]. Unlike established PKM2 modulators (e.g., TEPP-46, DASA-58), this compound is not yet reported in ChEMBL, offering an opportunity to establish first-in-class SAR around the 1,2,4-oxadiazole-sulfonyl scaffold. Its logP of 1.838 is within the favorable range for cell permeability, supporting use in cell-based glycolytic flux assays.

Fragment-Based Drug Discovery Library Expansion for Kinase-Focused Screening

With a molecular weight of 378.38 g/mol and 7 hydrogen-bond acceptor atoms, this compound fits the 'lead-like' chemical space and can serve as a core scaffold for fragment-based screening libraries targeting kinases . Its structure enables systematic derivatization: the 3,4-dimethoxyphenyl ring can be modified to alter electronic effects, while the sulfonylmethyl linker and 4-fluorophenyl group provide vectors for affinity optimization. The total absence of prior biological annotation [2] ensures that any hits from screening are novel and patentable.

Negative Control for 1,2,4-Oxadiazole Analog Series in Cardiovascular Target Validation

Historic literature on 3-arylsulfonylmethyl-1,2,4-oxadiazoles, such as the Santilli et al. (1979) series, established antihypertensive activity for hydrazide derivatives [3]. The target compound, by lacking the 5-carboxylic acid hydrazide motif and instead bearing a 3,4-dimethoxyphenyl group, is predicted to be inactive against cardiovascular targets while retaining the sulfonyl-fluorophenyl pharmacophore. This makes it a uniquely suitable negative control compound for target validation studies seeking to separate cardiovascular off-target effects from primary pharmacology.

Synthetic Intermediate for Late-Stage Functionalization via Sulfonyl Group Manipulation

The (4-fluorophenyl)sulfonylmethyl group at the oxadiazole 5-position is a versatile synthetic handle. The sulfonyl moiety can undergo reduction to sulfide, substitution with amines, or serve as a directing group for metal-catalyzed C–H activation . A close analog, 3-(3,4-dimethoxyphenyl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole (CAS 1105222-14-7), demonstrates the feasibility of modifying the sulfonyl aryl group without compromising the oxadiazole core. The target compound's distinct 4-fluorophenyl substitution offers a unique electronic environment for exploring fluorine-specific interactions (e.g., F···H hydrogen bonds, π–π stacking with electron-deficient aromatic residues).

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.